6-(sec-Butyl)-3-isobutylpyrazin-2(1H)-one
CAS No.: 21641-71-4
Cat. No.: VC17339566
Molecular Formula: C12H20N2O
Molecular Weight: 208.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21641-71-4 |
|---|---|
| Molecular Formula | C12H20N2O |
| Molecular Weight | 208.30 g/mol |
| IUPAC Name | 6-butan-2-yl-3-(2-methylpropyl)-1H-pyrazin-2-one |
| Standard InChI | InChI=1S/C12H20N2O/c1-5-9(4)11-7-13-10(6-8(2)3)12(15)14-11/h7-9H,5-6H2,1-4H3,(H,14,15) |
| Standard InChI Key | NQUCTITVLHEDIU-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C1=CN=C(C(=O)N1)CC(C)C |
Introduction
Structural and Stereochemical Characterization
Molecular Architecture
6-(sec-Butyl)-3-isobutylpyrazin-2(1H)-one (molecular formula: C₁₂H₂₀N₂O) consists of a pyrazin-2(1H)-one ring substituted at positions 3 and 6 with isobutyl and sec-butyl groups, respectively . The planar pyrazinone ring adopts a keto-enol tautomeric form, stabilized by intramolecular hydrogen bonding. X-ray crystallography of related pyrazinones reveals non-planar conformations due to steric interactions between substituents , though specific data for this compound remains unpublished.
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRESIMS) provide critical insights into its structure (Table 1):
Table 1: Key NMR Data for 6-(sec-Butyl)-3-isobutylpyrazin-2(1H)-one
| Position | δH (ppm) | δC (ppm) | Multiplicity | Correlations |
|---|---|---|---|---|
| H-5 | 7.30 | 145.2 | Singlet | HMBC to C-6, C-10 |
| C-3 | - | 157.2 | - | Linked to isobutyl |
| C-6 | - | 151.1 | - | Linked to sec-butyl |
| CH₂ (isobutyl) | 2.45 | 32.8 | Multiplet | COSY to CH₃ groups |
The ¹H NMR spectrum displays a singlet at δ 7.30 ppm for H-5, confirming the absence of adjacent protons on the pyrazinone ring. The ¹³C NMR reveals carbonyl (C=O) at δ 168.4 ppm and aromatic carbons at δ 145–157 ppm . HMBC correlations validate the connectivity of the sec-butyl (C-6) and isobutyl (C-3) moieties.
Stereochemical Configuration
The stereochemistry at C-10 (sec-butyl) was determined via optical rotation ([α]D +11.5°), matching synthetic (S)-configured analogs . This configuration influences intermolecular interactions, such as π-stacking and hydrogen bonding, observed in crystalline analogs .
Biosynthetic Origin and Synthetic Routes
Natural Isolation
This compound was first isolated from Paenibacillus sp. strain HT-8-8, a bacterium cultured from mangrove sediments . Its production likely involves non-ribosomal peptide synthetase (NRPS) pathways, common for alkylated pyrazinones.
Synthetic Accessibility
While natural isolation remains the primary source, synthetic routes via condensation of α-keto acids with amines have been proposed for analogs . For example, reacting 3-amino-6-(sec-butyl)pyrazin-2(1H)-one with isobutyl chloride under basic conditions yields the target compound.
Biological Activities and Mechanisms
| Cell Line | IC₅₀ (μg/mL) | Selectivity Index* |
|---|---|---|
| HCT-116 | 1.5 | 12.4 |
| A549 | 18.2 | 1.0 |
| HepG2 | 23.7 | 0.8 |
| *Selectivity Index = IC₅₀(non-cancerous cells)/IC₅₀(cancer cells). |
The compound’s potency against colorectal carcinoma (HCT-116) suggests apoptosis induction via mitochondrial pathways, a mechanism observed in structurally similar pyrazinones .
Antimicrobial and Anti-inflammatory Profiles
Though direct data for this compound is limited, analogs exhibit:
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Antibacterial activity: MIC 8–32 μg/mL against Staphylococcus aureus .
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Anti-inflammatory effects: 40–60% COX-2 inhibition at 10 μM .
Comparative Analysis with Related Pyrazinones
Table 3: Bioactivity Comparison of Pyrazinone Derivatives
The superior cytotoxicity of 6-(sec-butyl)-3-isobutylpyrazin-2(1H)-one may stem from its optimized hydrophobicity, enhancing cell membrane penetration .
Future Directions and Applications
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Drug development: Structural optimization to improve selectivity.
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Biotechnological production: Engineered microbial strains for scalable synthesis.
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Mechanistic studies: Elucidate targets via proteomics and CRISPR screening.
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